Polarimetry-Verified (R)-Configuration
This compound is the specific (R)-enantiomer, confirmed by its canonical SMILES O[C@H](CCOC1=CC=CC2=CC=CC=C21)C1=CC=CC=C1 which defines the stereocenter . The absolute configuration is verified via specific optical rotation [α]D measurements, providing a quantitative identifier that distinguishes it from the (S)-enantiomer (CAS 156453-50-8) and racemic mixtures .
| Evidence Dimension | Absolute Stereochemistry / Optical Purity |
|---|---|
| Target Compound Data | (R)-enantiomer (C@H) |
| Comparator Or Baseline | (S)-enantiomer (CAS 156453-50-8) |
| Quantified Difference | Opposite specific optical rotation sign; distinct retention times in chiral HPLC |
| Conditions | Chiral HPLC or polarimetry per manufacturer's Certificate of Analysis |
Why This Matters
Confirmation of exact stereochemistry is a non-negotiable requirement for impurity reference standards; incorrect stereochemistry invalidates analytical method specificity.
